

Application Notes: Isophorone Oxide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

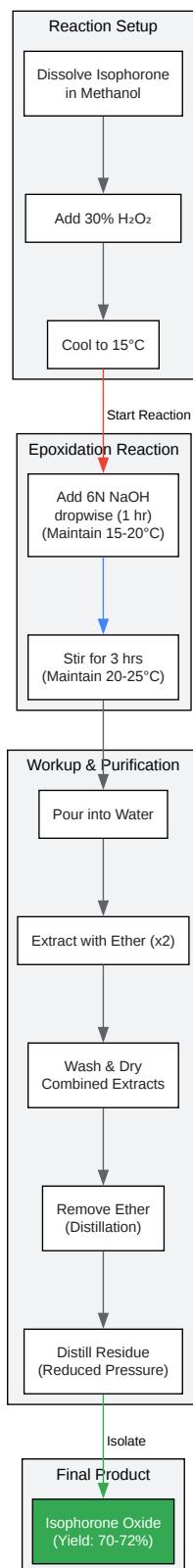
Compound Name: *Isophorone oxide*

Cat. No.: *B080208*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Isophorone oxide (2,3-Epoxy-3,5,5-trimethylcyclohexanone) is a valuable and highly reactive intermediate in organic synthesis. Derived from the epoxidation of the readily available and industrially significant α -isophorone, its strained epoxide ring allows for a variety of transformations.^[1] This document provides an overview of its properties, synthesis, and key applications, including detailed experimental protocols for its preparation and subsequent reactions.


Physicochemical Properties and Specifications

Isophorone oxide is a colorless to light yellow liquid with properties that make it a useful building block in various synthetic pathways.^[2] Its key physical and chemical data are summarized below.

Property	Value	Reference(s)
CAS Number	10276-21-8	[3] [4] [5]
Molecular Formula	C ₉ H ₁₄ O ₂	[3] [5]
Molecular Weight	154.21 g/mol	[3] [5]
IUPAC Name	4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one	[5]
Synonyms	Isophorone epoxide, 2,3-Epoxy-3,5,5-trimethyl-1-cyclohexanone	[5]
Boiling Point	70–73 °C at 5 mmHg; 75–76 °C at 6 mmHg	[4]
Density	0.994 g/mL at 25 °C	[4]
Refractive Index (n ²⁰ /D)	1.453	[4]
Appearance	Colorless to light yellow clear liquid	[2]

Synthesis of Isophorone Oxide

The most common and well-documented method for preparing **isophorone oxide** is the epoxidation of α -isophorone using alkaline hydrogen peroxide. This method is efficient, scalable, and provides good yields.

[Click to download full resolution via product page](#)

Workflow for the synthesis of **isophorone oxide**.

This protocol is adapted from the procedure published in *Organic Syntheses*.

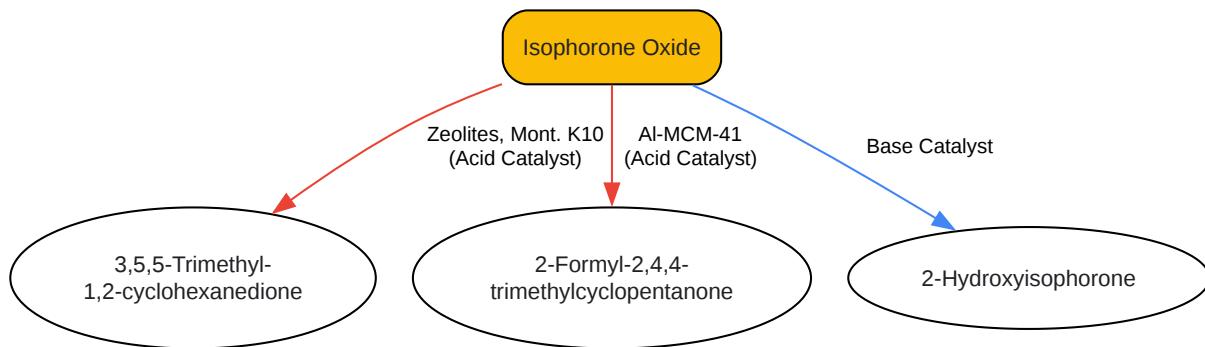
Materials:

Reagent/Material	Quantity (for 0.4 mol scale)	Notes
Isophorone (technical grade)	55.2 g (0.4 mol)	
30% Hydrogen Peroxide (aqueous)	115 mL (1.2 mol)	Caution: Corrosive, handle with care.
Methanol	400 mL	
6N Sodium Hydroxide (aqueous)	33 mL (0.2 mol)	
Diethyl Ether	800 mL	For extraction
Anhydrous Magnesium Sulfate	As needed	For drying
Water	500 mL	For workup
1-L Three-necked flask	1	
Mechanical stirrer, Dropping funnel	1 each	
Thermometer, Ice bath	1 each	

Procedure:

- Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine 55.2 g (0.4 mol) of isophorone, 115 mL (1.2 mol) of 30% aqueous hydrogen peroxide, and 400 mL of methanol.^[3]
- Cooling: Cool the solution to 15°C using an ice bath.
- Base Addition: While stirring, add 33 mL (0.2 mol) of 6N aqueous sodium hydroxide dropwise over a period of 1 hour. The temperature must be carefully maintained between 15–20°C during the addition.^[4] If the temperature drops below 15°C, the reaction may not initiate properly, leading to a difficult-to-control exothermic reaction later.

- Reaction: After the addition is complete, continue stirring the mixture for 3 hours, maintaining the temperature between 20–25°C.[4] Allowing the temperature to rise above 30°C will diminish the yield. The reaction's progress can be monitored by UV spectroscopy, as isophorone has a maximum absorbance at 235 m μ , which disappears upon conversion to the oxide.
- Workup: Pour the reaction mixture into 500 mL of water.[3]
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract twice with 400-mL portions of diethyl ether.[4]
- Washing and Drying: Combine the ether extracts, wash with water, and dry over anhydrous magnesium sulfate.[3]
- Purification: Remove the bulk of the ether by distillation at atmospheric pressure. Distill the remaining residual liquid under reduced pressure.[4]
- Product Collection: Collect the fraction boiling at 70–73°C/5 mmHg. The expected yield of **isophorone oxide** is 43–44.5 g (70–72%).[3]

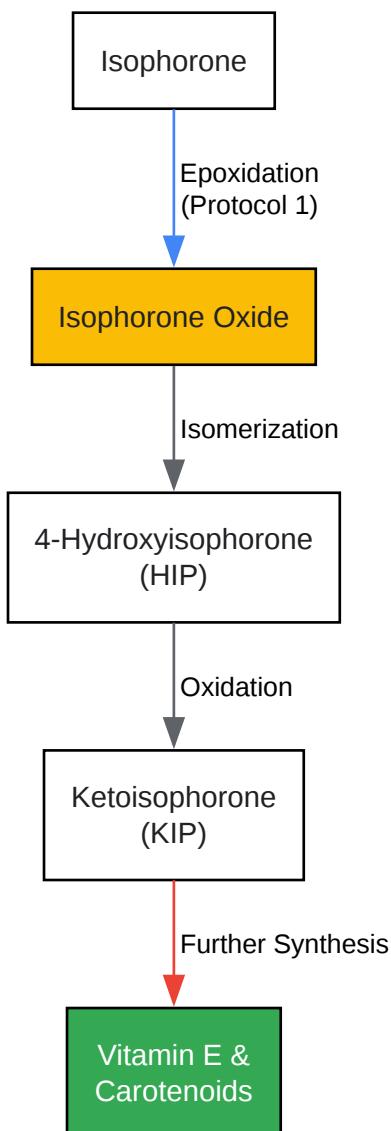

Applications in Organic Synthesis

Isophorone oxide serves as a key intermediate for introducing functionality into the isophorone scaffold, leading to the synthesis of various valuable compounds.

The strained epoxide ring of **isophorone oxide** is susceptible to rearrangement under both acidic and basic conditions, yielding different structural isomers. This property is particularly useful for synthesizing substituted cyclohexanones and cyclopentanones.

- Acid-Catalyzed Rearrangement: Using solid acid catalysts like zeolites or Montmorillonite K10, **isophorone oxide** can be rearranged with high conversion and selectivity.[4] The primary products are 3,5,5-trimethyl-1,2-cyclohexanedione (an α -diketone) and 2-formyl-2,4,4-trimethylcyclopentanone (a keto-aldehyde).[4][6] Al-MCM-41 materials have shown superior performance, avoiding the diffusional limitations seen in zeolites and yielding the keto-aldehyde with around 80% selectivity.[6]

- Base-Catalyzed Rearrangement: Base-catalyzed conditions can lead to the formation of 2-hydroxyisophorone.^[7] This reaction provides a direct route to functionalize the C-2 position of the isophorone ring.


[Click to download full resolution via product page](#)

Rearrangement pathways of **isophorone oxide**.

The epoxide ring can be opened by a variety of nucleophiles.^[8] This reaction is a cornerstone of epoxide chemistry and allows for the introduction of diverse functional groups.

- Mechanism: Under basic or nucleophilic conditions, the reaction typically proceeds via an S_N2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.^[9] Under acidic conditions, the reaction has S_N1 character, and the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge.^[9]
- Applications: This reactivity allows for the synthesis of derivatives such as amino alcohols, diols, and other C-2 functionalized isophorone compounds, which are potential precursors for pharmaceuticals and other bioactive molecules.^{[8][10]}

Ketoisophorone (2,6,6-trimethylcyclohex-2-ene-1,4-dione) is a crucial building block for the synthesis of carotenoids and Vitamin E.^[11] While many routes to ketoisophorone proceed through β -isophorone, pathways involving the oxidation of α -isophorone derivatives are also relevant.^[12] **Isophorone oxide** and its rearranged products, such as 4-hydroxyisophorone (HIP), are key intermediates in these synthetic sequences.

[Click to download full resolution via product page](#)

Synthetic pathway from isophorone to Vitamin E precursors.

Experimental Protocols for Isophorone Oxide Reactions

This representative protocol is based on literature descriptions of rearrangements using solid acid catalysts.[\[4\]](#)[\[6\]](#)

Materials:

Reagent/Material	Quantity	Notes
Isophorone Oxide	1.0 g (6.48 mmol)	Synthesized via Protocol 1
Al-MCM-41 (Si/Al ≈ 40)	100 mg	Catalyst
Toluene (anhydrous)	20 mL	Solvent
Round-bottom flask	1	
Reflux condenser, Stir bar	1 each	
Heating mantle	1	

Procedure:

- Setup: To a round-bottom flask containing a magnetic stir bar, add 100 mg of the Al-MCM-41 catalyst and 20 mL of anhydrous toluene.
- Reactant Addition: Add 1.0 g (6.48 mmol) of **isophorone oxide** to the suspension.
- Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
- Workup: After completion (typically several hours), cool the reaction mixture to room temperature.
- Purification: Filter the mixture to remove the solid catalyst, washing the catalyst with a small amount of toluene. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to separate the isomeric products (α -diketone and keto-aldehyde).

This protocol is based on the reported solvent-free synthesis of 2-hydroxyisophorone from **isophorone oxide**.^[7]

Materials:

Reagent/Material	Quantity	Notes
Isophorone Oxide	1.0 g (6.48 mmol)	Synthesized via Protocol 1
Potassium tert-butoxide	~10 mol%	Base catalyst
Small reaction vial	1	
Stir bar	1	

Procedure:

- Setup: Place 1.0 g (6.48 mmol) of **isophorone oxide** in a clean, dry reaction vial equipped with a small magnetic stir bar.
- Catalyst Addition: Add a catalytic amount of potassium tert-butoxide (~10 mol%) to the neat **isophorone oxide**.
- Reaction: Stir the mixture at room temperature. The reaction is typically carried out under solvent-free conditions. Monitor the reaction's completion by TLC or GC analysis.
- Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to neutralize the base.
- Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-hydroxyisophorone (expected yield ~60%).^[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isophorone - Wikipedia [en.wikipedia.org]
- 2. Isophorone oxide synthesis - chemicalbook [chemicalbook.com]

- 3. Isophorone oxide | 10276-21-8 [chemicalbook.com]
- 4. Isophorone Oxide | C9H14O2 | CID 25121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Epoxyisophorone ring-opening: An efficient route for the introduction of functional groups at position 2 of isophorone - Lookchem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ES2732895T3 - Catalytic oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one ($\hat{\imath}^2$ -isophorone) with hydrogen peroxide to give 2,6,6-trimethyl-2-cyclohexene-1,4-dione (keto-isophorone) - Google Patents [patents.google.com]
- 12. US6482964B1 - Process for the preparation of $\hat{\imath}^2$ -isophorone epoxide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Application Notes: Isophorone Oxide as a Versatile Intermediate in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080208#isophorone-oxide-as-an-intermediate-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com